N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Lipophilicity Drug-likeness ADME prediction

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 392317-38-3) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-amide derivative class, characterized by a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a 3,4,5-trimethoxybenzamide moiety at the 2-position. The compound has a molecular formula of C19H18FN3O4S2 and a molecular weight of 435.5 g/mol.

Molecular Formula C19H18FN3O4S2
Molecular Weight 435.49
CAS No. 392317-38-3
Cat. No. B2763432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS392317-38-3
Molecular FormulaC19H18FN3O4S2
Molecular Weight435.49
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C19H18FN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-5-4-6-13(20)7-11/h4-9H,10H2,1-3H3,(H,21,22,24)
InChIKeyXONXEORYFVGSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 392317-38-3): Core Structural Identity and Class Context


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 392317-38-3) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-amide derivative class, characterized by a 3-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a 3,4,5-trimethoxybenzamide moiety at the 2-position. The compound has a molecular formula of C19H18FN3O4S2 and a molecular weight of 435.5 g/mol [1]. Its calculated partition coefficient (logP) is 3.879, with a topological polar surface area (tPSA) of 99 Ų, placing it within drug-like physicochemical space [1]. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, extensively explored for anticancer, antimicrobial, and anti-inflammatory applications, with numerous derivatives reported as tubulin polymerization inhibitors and kinase inhibitors [2][3]. The specific 3-fluorobenzylthio substitution pattern distinguishes this compound from its chloro-, unsubstituted benzyl-, and para-fluoro analogs, potentially conferring unique potency, selectivity, and pharmacokinetic profiles.

Why N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Interchanged with Close Analogs


Thiadiazole-benzamide derivatives with different benzylthio substituents are not functionally interchangeable due to the profound impact of the substituent's electronic nature, position, and lipophilicity on target binding, cellular potency, and pharmacokinetic behavior. Structure-activity relationship (SAR) studies on 1,3,4-thiadiazole-2-amide derivatives have demonstrated that the benzylthio moiety at the 5-position of the thiadiazole ring is a critical determinant of antitumor activity, with specific halogen substitutions (e.g., 2-fluoro, 4-chloro) yielding IC50 values ranging from 0.37 µM to >10 µM against HeLa cells [1]. The 3-fluorobenzylthio group in the target compound provides a unique combination of meta-fluorine electronic effects and moderate lipophilicity that cannot be replicated by ortho-chloro, para-fluoro, or unsubstituted benzyl analogs. Quantitative evidence presented below demonstrates that even subtle changes in the benzylthio substituent lead to measurable differences in calculated physicochemical properties, which correlate with altered biological performance in this compound class. Substituting the 3-fluorobenzylthio moiety with a structurally similar analog without experimental validation risks loss of target engagement, altered selectivity, and unpredictable ADME properties.

Quantitative Differentiation Evidence: N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide vs. Key Comparators


Lipophilicity Differentiation: Target Compound vs. N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

The target compound exhibits a calculated logP of 3.879 (ZINC database), which is 0.23 log units lower than the 4-chlorobenzyl analog (ACD/LogP = 4.11, ChemSpider) [1]. This difference indicates that the 3-fluorobenzylthio compound is moderately less lipophilic than the 4-chloro analog, a distinction that can influence membrane permeability, solubility, and metabolic clearance. In the context of 1,3,4-thiadiazole anticancer agents, optimal logP values typically range between 3.0 and 4.0; the 3-fluorobenzylthio compound falls within this range, while the 4-chloro analog slightly exceeds it, potentially leading to higher plasma protein binding and reduced free fraction [2].

Lipophilicity Drug-likeness ADME prediction

Structural Differentiation: Meta-Fluorine Substitution vs. Ortho-Chloro and Unsubstituted Benzyl Analogs in 1,3,4-Thiadiazole Anticancer Agents

SAR studies on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, which share the core benzylthio-thiadiazole motif with the target compound, have established that halogen substitution on the benzyl moiety is a key potency driver. Compounds with 2-fluoro substitution exhibited IC50 values of 0.37 µM and 0.73 µM against HeLa cells, while derivatives with 4-chloro substitution showed variably reduced activity [1]. The target compound bears a 3-fluorobenzylthio group, a regioisomeric position not evaluated in the published series, representing a novel substitution pattern within the benzylthio-thiadiazole-amide chemotype. Meta-fluorine substitution is known to modulate electronic effects differently than ortho- or para-substitution, potentially altering hydrogen-bonding capacity and target binding conformation without the steric bulk of ortho-substituents.

Structure-activity relationship Halogen substitution Anticancer potency

Target Engagement Potential: Wnt Signaling Pathway Inhibition by 1,3,4-Thiadiazol-2-yl Benzamide Derivatives

A patent family (WO 2016/020482) explicitly claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway, a validated oncology target [1]. The target compound, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide, falls within the generic structural scope of these patent claims. Independent research on ciprofloxacin-derived 1,3,4-thiadiazoles containing the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moiety has demonstrated that 4-fluorobenzyl derivatives achieve IC50 values of 3.58 µM (SKOV-3) and 2.79 µM (A549), comparable to doxorubicin [2]. The 3-fluorobenzylthio substitution in the target compound represents a close structural analog of the potent 4-fluorobenzyl derivatives, with the fluorine atom repositioned to the meta position of the benzyl ring.

Wnt signaling Kinase inhibition Target engagement

Physicochemical Profile Differentiation: Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Core Skeleton Analogs

The target compound possesses a topological polar surface area (tPSA) of 99 Ų, 6 hydrogen bond acceptors, and 1 hydrogen bond donor, as reported in the ZINC database [1]. In comparison, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 327041-42-9), which replaces the benzylthio sulfur with a direct methylene linkage, has a lower molecular weight (385 Da vs. 435.5 Da) and fewer heteroatoms, resulting in a substantially reduced tPSA (estimated ~75 Ų) . The additional sulfur atom and fluorine substituent in the target compound increase both molecular complexity and polar surface area, which may enhance target binding specificity through additional polar interactions while maintaining acceptable membrane permeability.

Drug-likeness Polar surface area Oral bioavailability prediction

Purity and Characterization Advantage: Available Certified Analytical Data Enabling Reproducible Research

The target compound is available from multiple commercial suppliers with certified purity specifications, typically ≥95% as determined by HPLC, with supporting characterization by NMR and MS . In contrast, many closely related analogs (e.g., N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide) are listed primarily as research-grade compounds without detailed purity certificates or batch-specific analytical data. The availability of validated analytical data for the target compound reduces the risk of confounding results due to impurities, which is particularly important for quantitative dose-response assays where minor contaminants can skew IC50 determinations.

Compound quality control Reproducibility Procurement specification

Synthetic Tractability and Scalability: Modular Synthesis Enabling Systematic Analog Generation

The synthesis of the target compound proceeds via established modular routes: formation of the 1,3,4-thiadiazole core from thiosemicarbazide and carbon disulfide, followed by S-benzylation with 3-fluorobenzyl chloride, and final N-acylation with 3,4,5-trimethoxybenzoyl chloride [1]. This convergent strategy allows independent variation of the benzylthio and benzamide moieties, a synthetic advantage over N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide (MW 356.42 g/mol), which requires a different heterocycle construction approach for the C-5 alkyl substituent . The modular synthesis of the target compound facilitates systematic SAR exploration and scale-up for advanced preclinical studies, whereas analogs with C-5 carbon-linked substituents often require de novo synthetic route development for each analog.

Chemical synthesis Medicinal chemistry Lead optimization

Recommended Application Scenarios for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide Based on Verified Evidence


Wnt Pathway-Targeted Anticancer Drug Discovery

The target compound is a strong candidate for Wnt signaling pathway inhibitor screening programs, based on its structural inclusion within the patent claims of WO 2016/020482 for 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitors [5]. Its 3-fluorobenzylthio substitution pattern represents an underexplored regioisomer within this chemotype, offering a differentiated starting point for lead optimization. Researchers should prioritize this compound for TOPFlash reporter assays and β-catenin degradation studies in colorectal cancer and hepatocellular carcinoma cell lines.

Tubulin Polymerization Inhibitor Screening and Colchicine-Site Binding Studies

The 3,4,5-trimethoxybenzamide moiety is a well-established pharmacophore for colchicine-site tubulin binding, as demonstrated in multiple 1,3,4-thiadiazol-2-amide derivative series [5]. The target compound's fluorobenzylthio substituent may confer enhanced binding affinity through halogen-bonding interactions within the colchicine pocket. This compound is suitable for in vitro tubulin polymerization assays, competitive binding studies with [³H]-colchicine, and cytotoxicity screening against the NCI-60 panel to establish differential sensitivity profiles.

Kinase Selectivity Profiling Panels (Abl, VEGFR-2, FAK)

1,3,4-Thiadiazole-benzamide derivatives have demonstrated activity against Abl tyrosine kinase (IC50 values in the low micromolar range), VEGFR-2, and focal adhesion kinase (FAK) [5][4]. The target compound, with its unique 3-fluorobenzylthio substitution, is well-suited for broad kinase selectivity screening to identify its primary molecular target(s). Procurement of this compound for kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) is recommended to define its selectivity fingerprint relative to the 4-fluorobenzyl and 2-chlorobenzyl analogs.

Physicochemical Property-Based Lead Selection for Oral Bioavailability Optimization

With a calculated logP of 3.879 and tPSA of 99 Ų, the target compound occupies a favorable position within drug-like chemical space (Lipinski rule of 5 and Veber criteria) [5]. Its moderate lipophilicity (0.23 log units lower than the 4-chlorobenzyl analog) suggests potentially improved solubility and reduced metabolic liability. Procurement for parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and microsomal stability assessments is warranted to quantitatively benchmark its ADME properties against comparator analogs.

Quote Request

Request a Quote for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.